(3-Bromophenyl)(tributyl)silane

Description

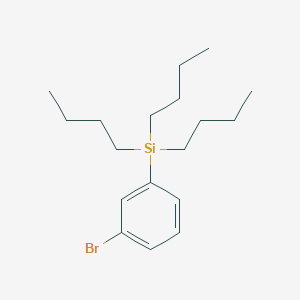

(3-Bromophenyl)(tributyl)silane is an organosilicon compound characterized by a bromine-substituted phenyl group attached to a silicon atom coordinated with three butyl groups.

This compound is synthesized via cross-coupling reactions, such as Suzuki polymerization, as seen in related bromophenyl silanes . For instance, bis(3-bromophenyl)diphenylsilane (C₂₄H₂₀Br₂Si) is utilized in solar cell material synthesis through Suzuki coupling with boronic acids . This compound likely serves as a monomer or intermediate in conjugated polymer systems, similar to tetrakis(3-bromophenyl)silane (used in microporous polymers) . Its tributyl groups enhance solubility in organic solvents like THF, facilitating reactions in solution-phase syntheses .

Properties

CAS No. |

175394-24-8 |

|---|---|

Molecular Formula |

C18H31BrSi |

Molecular Weight |

355.4 g/mol |

IUPAC Name |

(3-bromophenyl)-tributylsilane |

InChI |

InChI=1S/C18H31BrSi/c1-4-7-13-20(14-8-5-2,15-9-6-3)18-12-10-11-17(19)16-18/h10-12,16H,4-9,13-15H2,1-3H3 |

InChI Key |

HQMHARPAGIXNFK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Si](CCCC)(CCCC)C1=CC(=CC=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

(3-Bromophenyl)trimethylsilane vs. (3-Bromophenyl)(tributyl)silane

- Molecular Weight and Solubility: Trimethyl analogs (e.g., (3-Bromophenyl)trimethylsilane, MW 229.19 g/mol ) have lower molecular weights and higher volatility compared to tributyl derivatives. Tributyl groups increase hydrophobicity and solubility in non-polar solvents, critical for homogeneous reaction conditions .

(3-Bromophenylethynyl)trimethylsilane

This ethynyl-substituted derivative (MW 253.21 g/mol ) features an alkyne group, enabling additional conjugation or click chemistry applications. The ethynyl group enhances electronic communication with the silicon center, analogous to σ-π interactions observed in tributyl(thiophen-2-yl)silane .

Positional Isomers: 3- vs. 4-Bromophenyl Silanes

- (4-Bromophenyl)trimethylsilane: The para-substituted bromine alters electronic properties, reducing steric strain compared to the meta isomer. This positional change may influence reactivity in aryl coupling reactions, as para-substituted monomers often exhibit higher symmetry in polymer backbones .

Multi-Bromophenyl Silanes: Tetrakis(3-bromophenyl)silane

- Structure and Applications: Tetrakis(3-bromophenyl)silane (CAS 553611-81-7 ) contains four bromophenyl groups, enabling cross-linking in conjugated microporous polymers (CMPs). Its tetrahedral geometry promotes rigid 3D networks, contrasting with the linear or branched structures derived from mono-bromophenyl silanes .

Substituent Effects on Electronic Properties

- UV/Visible Spectral Shifts : In tributyl(thiophen-2-yl)silane, the silicon atom’s vacant d-orbital facilitates σ-π conjugation, red-shifting absorption bands by 144 nm compared to thiophene . Similarly, tributyl groups in this compound may enhance conjugation in aryl systems, though bromine’s electron-withdrawing nature could counterbalance this effect.

Data Table: Comparative Analysis of Bromophenyl Silanes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.